molecular formula C11H12IN3O B2823985 3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine CAS No. 1562995-68-9

3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B2823985
CAS No.: 1562995-68-9
M. Wt: 329.141
InChI Key: QHHOJYBMAQHTTB-UHFFFAOYSA-N
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Description

The compound “3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine” is a chemical compound with the molecular formula C8H11IN2O. It has a molecular weight of 278.09 . The compound is characterized by the presence of an iodine atom, a pyrazole ring, and a tetrahydropyran ring .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H11IN2O/c9-7-4-5-11(10-7)8-3-1-2-6-12-8/h4-5,8H,1-3,6H2 . This indicates the presence of a pyrazole ring attached to a tetrahydropyran ring with an iodine atom .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 278.09 . Other physical and chemical properties such as boiling point, melting point, and solubility are not available in the literature I have access to.

Scientific Research Applications

Organic Synthesis and Functionalization

A significant application of this compound lies in organic synthesis, where it acts as a precursor for the construction of complex molecular architectures. For instance, Lavecchia et al. (2004) presented a convenient route to novel 3-iodo-1H-pyrazolo[3,4-b]pyridines via iododediazonation, which are further functionalized through copper and palladium-promoted coupling reactions, demonstrating the compound's versatility in synthesizing diverse molecules under conditions like Suzuki, Heck, Stille, and Sonogashira Lavecchia, S. Berteina‐Raboin, G. Guillaumet, 2004.

Catalysis and Ligand Design

This compound also plays a critical role in the development of catalysts and ligand design for metal coordination chemistry. Halcrow (2005, 2014) explored the synthesis and coordination chemistry of related ligands, highlighting their applications in creating luminescent lanthanide compounds for biological sensing and iron complexes for thermal and photochemical applications. These studies underscore the compound's utility in designing ligands that facilitate complex chemical transformations and sensing applications Halcrow, 2005, 2014.

Materials Science

In materials science, the compound finds application in the development of organic light-emitting diodes (OLEDs). Wei Li et al. (2016) demonstrated the use of a related compound as an electron-transporting unit in constructing bipolar host materials for phosphorescent OLEDs. By varying the linking mode between the n-type pyrazolo[4,3-b]pyridine and p-type carbazole, they achieved significant tuning of optoelectronic parameters, showcasing the compound's contribution to advancing OLED technology Wei Li, Jiuyan Li, Di Liu, Qianqian Jin, 2016.

Properties

IUPAC Name

3-iodo-1-(oxan-2-yl)pyrazolo[4,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12IN3O/c12-11-10-8(4-3-6-13-10)15(14-11)9-5-1-2-7-16-9/h3-4,6,9H,1-2,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHHOJYBMAQHTTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C(=N2)I)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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